molecular formula C12H12N2O5S B1373465 3-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methanesulfonyl]benzoic acid CAS No. 1094356-17-8

3-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methanesulfonyl]benzoic acid

Cat. No.: B1373465
CAS No.: 1094356-17-8
M. Wt: 296.3 g/mol
InChI Key: MHPRUKPUJZVCNJ-UHFFFAOYSA-N
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Description

3-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methanesulfonyl]benzoic acid is a compound that belongs to the class of 1,3,4-oxadiazoles, which are heterocyclic compounds containing an oxadiazole ring.

Biochemical Analysis

Biochemical Properties

3-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methanesulfonyl]benzoic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as tyrosine kinases, which are involved in cell signaling pathways . Additionally, it can bind to proteins, altering their conformation and function. The interactions between this compound and these biomolecules are primarily driven by hydrogen bonding and hydrophobic interactions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the proliferation of cancer cells by disrupting the cell cycle and inducing apoptosis . Moreover, this compound can affect cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors . For example, it can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been shown to change over time. This compound exhibits good stability under standard laboratory conditions, but it can degrade under extreme conditions, such as high temperatures or acidic environments . Long-term studies have revealed that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as anti-inflammatory and anticancer activities . At high doses, it can cause toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . The metabolic pathways of this compound include oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites . These metabolic processes can affect the compound’s activity and toxicity, highlighting the importance of understanding its metabolism for drug development .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation . The distribution of this compound within tissues is influenced by factors such as tissue perfusion and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . For example, it can be directed to the nucleus by nuclear localization signals, where it can interact with transcription factors and modulate gene expression . The subcellular localization of this compound can also affect its stability and degradation, influencing its overall efficacy .

Comparison with Similar Compounds

Similar compounds to 3-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methanesulfonyl]benzoic acid include other 1,3,4-oxadiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other oxadiazole derivatives .

Properties

IUPAC Name

3-[(5-ethyl-1,3,4-oxadiazol-2-yl)methylsulfonyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O5S/c1-2-10-13-14-11(19-10)7-20(17,18)9-5-3-4-8(6-9)12(15)16/h3-6H,2,7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHPRUKPUJZVCNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)CS(=O)(=O)C2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methanesulfonyl]benzoic acid
Reactant of Route 2
3-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methanesulfonyl]benzoic acid
Reactant of Route 3
3-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methanesulfonyl]benzoic acid
Reactant of Route 4
3-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methanesulfonyl]benzoic acid
Reactant of Route 5
3-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methanesulfonyl]benzoic acid
Reactant of Route 6
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Reactant of Route 6
3-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methanesulfonyl]benzoic acid

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